molecular formula C20H15N B11550492 (9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine

(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine

Cat. No.: B11550492
M. Wt: 269.3 g/mol
InChI Key: ABDZGGVFJYHTBS-XDHOZWIPSA-N
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Description

(9E)-3-METHYL-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to biologically active molecules such as DNA bases. The compound’s unique structure, which includes a fused indeno-pyridine ring system, makes it a valuable scaffold for the development of new pharmaceuticals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9E)-3-METHYL-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of 1-azadienes with 2-carbon π-components through a [4+2] cycloaddition reaction . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms.

Industrial Production Methods: In industrial settings, the production of pyridine derivatives often employs shape-selective catalysts such as ZSM-5 zeolite . These catalysts facilitate the gas-phase synthesis of pyridine bases, offering high selectivity and efficiency. The use of magnetically recoverable nano-catalysts is also gaining popularity due to their ease of separation and reusability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(9E)-3-METHYL-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (9E)-3-METHYL-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s fused pyridine ring system allows it to mimic the structure of DNA bases, enabling it to interact with nucleic acids and proteins. This interaction can inhibit the activity of enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Uniqueness: (9E)-3-METHYL-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE stands out due to its unique fused indeno-pyridine ring system, which provides enhanced stability and bioactivity compared to other pyridine derivatives. Its structural similarity to DNA bases also makes it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

(9E)-9-benzylidene-3-methylindeno[2,1-c]pyridine

InChI

InChI=1S/C20H15N/c1-14-11-18-16-9-5-6-10-17(16)19(20(18)13-21-14)12-15-7-3-2-4-8-15/h2-13H,1H3/b19-12+

InChI Key

ABDZGGVFJYHTBS-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC2=C(C=N1)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C42

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC3=CC=CC=C3)C4=CC=CC=C42

Origin of Product

United States

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